molecular formula C12H16O2 B1255990 m-Tert-butylphenyl acetate

m-Tert-butylphenyl acetate

Cat. No.: B1255990
M. Wt: 192.25 g/mol
InChI Key: QWAPRPBICJAUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-Tert-butylphenyl acetate (meta-tert-butylphenyl acetate) is an organic compound characterized by a phenyl ring substituted with a tert-butyl group at the meta position and an acetate ester functional group. The compound’s tert-butyl group enhances steric hindrance, influencing its binding properties with host molecules like cyclodextrins .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(3-tert-butylphenyl) acetate

InChI

InChI=1S/C12H16O2/c1-9(13)14-11-7-5-6-10(8-11)12(2,3)4/h5-8H,1-4H3

InChI Key

QWAPRPBICJAUPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(C)(C)C

Synonyms

m-tert-butylphenyl acetate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Binding Affinity with Cyclodextrins

m-Tert-butylphenyl acetate’s interaction with β-cyclodextrin (β-CD) is highly solvent-dependent. In aqueous solutions, it exhibits strong binding (KB = 10⁴ M⁻¹ at 0% DMSO), but this affinity diminishes drastically in polar aprotic solvents like DMSO (KB = 67 M⁻¹ at 99% DMSO) . This contrasts with:

  • Carbozole : Shows moderate sensitivity to DMSO, with binding affinity decreasing by ~50% at 60% DMSO .
  • p-Nitrophenol: Binding with α-CD is less affected by DMSO (10–50% DMSO causes minimal disruption) .

Table 1: Solvent Effects on Binding Constants (K_B, M⁻¹)

Compound 0% DMSO 50% DMSO 99% DMSO
This compound 10⁴ 500 67
Carbozole 10⁵ 5×10⁴ 2×10⁴
p-Nitrophenol 10³ 8×10² 7×10²

Structural and Functional Analogues in Fragrance Chemistry

3-(m-tert-Butylphenyl)-2-methylpropionaldehyde (m-BMHCA)
  • Regulatory Status : IFRA restricts m-BMHCA to 0.1–3.5% in cosmetic products due to sensitization risks .
  • Key Difference : Unlike this compound, m-BMHCA is an aldehyde, making it more reactive and prone to oxidation.
[4-(4-tert-Butylbenzoyl)phenyl] Acetate
  • Regulatory Data : Classified as a 100% pure substance under safety protocols, with stringent handling requirements .
  • Structural Contrast : The para-substituted benzoyl group increases hydrophobicity compared to the meta-substituted acetate in this compound.
tert-Butyl Acetate
  • Physicochemical Properties : A simpler acetate ester lacking aromaticity, leading to higher volatility and lower boiling point (~98°C) compared to aromatic tert-butyl derivatives .

Table 2: Functional Group Impact on Properties

Compound Functional Group Boiling Point (°C) Reactivity
This compound Aromatic acetate ~250 (estimated) Moderate
m-BMHCA Aldehyde ~200 High
tert-Butyl acetate Aliphatic acetate 98 Low

Q & A

Q. What are the recommended analytical methods for characterizing m-Tert-butylphenyl acetate in synthetic mixtures?

To ensure structural fidelity and purity, researchers should employ:

  • NMR spectroscopy (¹H and ¹³C) to confirm the tert-butylphenyl and acetate moieties, with comparison to reference spectra of structurally similar compounds like ethyl acetate .
  • GC-MS or HPLC-MS for quantitative analysis, leveraging protocols developed for acetates such as hydrocortisone acetate (e.g., reverse-phase HPLC with UV detection at 240–260 nm) .
  • FT-IR spectroscopy to identify ester carbonyl stretches (~1740 cm⁻¹) and tert-butyl C-H vibrations, using methodologies validated for tert-butyl acetate .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Stability studies should include:

  • Thermal stability tests using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), following protocols for tert-butyl acetate (decomposition thresholds >150°C) .
  • Hydrolytic stability assays in acidic/basic media (e.g., pH 2–12) with kinetic monitoring via HPLC, analogous to ethyl acetate degradation studies .
  • Photostability evaluation under UV-Vis light, referencing IFRA guidelines for light-sensitive fragrance aldehydes like m-BMHCA .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound?

Contradictions often arise from interspecies variability or assay conditions. Mitigation approaches include:

  • Comparative in vitro metabolism studies using liver microsomes from multiple species (e.g., human, rat), as done for cholesteryl acetate .
  • Isotopic labeling (e.g., ¹⁴C-acetate) to trace metabolic fate, coupled with LC-MS/MS for metabolite identification .
  • Computational modeling (e.g., QSAR) to predict esterase interactions, informed by ethyl acetate hydrolysis data .

Q. How can researchers design experiments to investigate this compound’s role in lipid membrane interactions?

Key methodologies include:

  • Langmuir monolayer studies to measure changes in membrane pressure-area isotherms, using protocols for cholesteryl acetate .
  • Fluorescence anisotropy with labeled phospholipids to assess membrane fluidity alterations.
  • Molecular dynamics simulations parameterized with thermodynamic data from tert-butyl acetate .

Q. What are the best practices for synthesizing this compound with high enantiomeric purity?

Optimization strategies involve:

  • Chiral catalyst screening (e.g., lipases or metal-organic frameworks), referencing esterification methods for tert-butyl esters .
  • Dynamic kinetic resolution under mild conditions to prevent racemization, as applied to acetate derivatives in pharmaceutical synthesis .
  • Continuous-flow reactors to enhance reaction control, a technique validated for volatile acetates like ethyl acetate .

Data Interpretation & Experimental Design

Q. How should researchers address discrepancies in toxicity data for this compound?

  • Dose-response reevaluation : Ensure studies use comparable concentrations (e.g., IFRA’s QRA2 framework for fragrance aldehydes like m-BMHCA) .
  • Cell-line specificity testing : Compare results across primary and immortalized cells, as done for hydrocortisone acetate .
  • Omics integration : Use transcriptomics/proteomics to identify off-target effects not captured in traditional assays.

Q. What statistical frameworks are suitable for analyzing dose-dependent effects in this compound exposure studies?

  • Non-linear regression models (e.g., Hill equation) for EC₅₀/IC₅₀ calculations.
  • Multivariate analysis (PCA/PLS) to correlate structural features (e.g., tert-butyl hydrophobicity) with bioactivity, informed by ethyl acetate datasets .

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